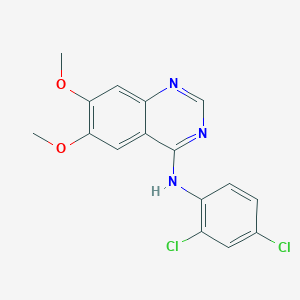

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7 on the quinazoline ring and a 2,4-dichlorophenyl group attached to the nitrogen atom at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the 2,4-Dichlorophenyl Group: The final step involves the nucleophilic substitution reaction where the 2,4-dichlorophenyl group is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Formation of Quinazoline Core

The quinazoline ring system is often synthesized via cyclization reactions. For example, the preparation of 2-chloro-4-amido-6,7-dimethoxyquinazoline involves:

-

Oxidation : Conversion of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide under basic conditions .

-

Nitration : Reaction of the benzoic acid with nitric acid to introduce nitro groups .

-

Reduction : Reduction of nitro groups to amines using iron powder and hydrochloric acid .

Chlorination

Phosphorus oxychloride (POCl₃) is commonly used for chlorination. For instance, in the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, POCl₃ reacts with quinazolin-2,4-diones under reflux conditions to introduce chlorine atoms .

Amine Substitution

The introduction of arylamine groups typically involves nucleophilic substitution. For example, the reaction of 2-chloroquinazolin-4-amines with aromatic amines (e.g., anilines) under acidic conditions (e.g., trifluoroacetic acid) or microwave irradiation yields substituted derivatives .

Catalytic Roles

-

DMAP Catalyst : In quinazoline-2,4-dione synthesis, 4-dimethylaminopyridine (DMAP) facilitates cyclization by stabilizing intermediates, improving yields .

-

Microwave Irradiation : Enhances reaction efficiency and reduces side products by accelerating heating, as observed in the synthesis of substituted quinazolines .

Substituent Effects

-

Dichlorophenyl Group : The presence of chlorine atoms increases lipophilicity and reactivity, likely influencing interactions with biological targets (e.g., enzymes).

-

Methoxy Groups : Positioned at 6 and 7, these groups modulate solubility and electronic effects on the quinazoline ring .

Spectral Analysis

-

FT-IR : Confirms functional groups (e.g., N–H stretches of secondary amines, C=N bonds) .

-

¹H NMR : Provides structural confirmation, including aromatic proton shifts and methoxy group signals .

Anti-Inflammatory Activity

While not directly studied for the target compound, related quinazoline derivatives (e.g., 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazolines) exhibit potent anti-inflammatory activity, with IC₅₀ values as low as 1.772 µg/mL .

Challenges and Considerations

-

Regioselectivity : Substitution patterns (e.g., 2,4-dichlorophenyl vs. 3,4-dichlorophenyl) require precise control to avoid unspecific reactivity .

-

Toxicity and Safety : Use of reagents like POCl₃ necessitates careful handling due to corrosive properties .

Research Implications

-

Biological Activity : While antimalarial activity was not demonstrated in the target compound, its structural similarity to quinazoline-based anti-inflammatory agents suggests potential pharmacological applications.

-

Synthetic Optimization : Methods employing microwave irradiation or DMAP catalysis could improve yields and reduce reaction times for analogous compounds.

This synthesis framework highlights the versatility of quinazoline chemistry and underscores the need for further experimental validation of the exact compound’s reactivity and biological profile.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .

Inhibitors of Enzymatic Activity

This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have highlighted its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggest that this compound binds effectively to the active site of DHODH, indicating potential as an antimalarial agent .

Cardiovascular Applications

The compound's derivatives are known to possess vasodilatory effects. Medications derived from quinazoline structures are often used in treating hypertension and benign prostatic hyperplasia. This compound may serve as an intermediate in synthesizing drugs like doxazosin and terazosin, which are widely prescribed for these conditions .

Neurological Applications

Emerging research suggests that quinazoline derivatives could have neuroprotective effects. Preliminary studies indicate that this compound may influence neurotransmitter systems or protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mecanismo De Acción

The mechanism of action of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its solubility and reactivity, while the 2,4-dichlorophenyl group contributes to its biological activity .

Actividad Biológica

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various studies that have investigated its efficacy against multiple diseases.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family of compounds, characterized by a fused benzene and pyrimidine ring system. The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. It serves as a building block for more complex derivatives that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By blocking these kinases, the compound interferes with cell proliferation and survival, making it a candidate for anticancer therapies.

Key Mechanisms:

- Kinase Inhibition: Targets enzymes critical for tumor growth.

- Antimicrobial Activity: Exhibits potential against various bacterial strains.

- Neuroprotective Effects: Investigated for its cerebroprotective properties in models of cerebral ischemia .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, compounds derived from this structure have shown promising results against breast cancer cells by inhibiting the activity of histone deacetylases (HDACs) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both gram-positive bacteria and mycobacterial strains. Studies report that derivatives of this compound show effective antibacterial activity comparable to standard antibiotics like ampicillin and rifampicin .

Neuroprotective Effects

In a study focused on cerebroprotective activity, several derivatives were synthesized and tested in rat models of cerebral ischemia. The results indicated that certain derivatives exhibited protective effects on cognitive functions and reduced brain necrosis, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEYRKYHSXFGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.